3-(3-Chlorophenyl)-1,1-diisobutylurea
CAS No.: 82744-87-4
Cat. No.: VC11050213
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82744-87-4 |
|---|---|
| Molecular Formula | C15H23ClN2O |
| Molecular Weight | 282.81 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1,1-bis(2-methylpropyl)urea |
| Standard InChI | InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-7-5-6-13(16)8-14/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
| Standard InChI Key | BSBKYEVXYCTQTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)Cl |
Introduction
3-(3-Chlorophenyl)-1,1-diisobutylurea is a chemical compound with the molecular formula C15H23ClN2O. It is also known as 3-(3-chlorophenyl)-1,1-bis(2-methylpropyl)urea, and its CAS number is 82744-87-4 . This compound has been studied for various applications, including its role as a non-peptide antagonist of the bradykinin B1 receptor.
Bradykinin B1 Receptor Antagonist
3-(3-Chlorophenyl)-1,1-diisobutylurea has been identified as a potent antagonist of the bradykinin B1 receptor. It exhibits high binding affinity for this receptor and effectively inhibits des-Arg9-BK-induced responses in various in vitro and in vivo models.
Scaffold for Antimicrobial Derivatives
This compound serves as a central scaffold in synthesizing novel oxazolidinone derivatives containing a thieno-pyridine ring system. These derivatives have been evaluated for their antimicrobial activity against Gram-positive bacteria.
GHS Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411) . The safety data sheet includes precautions such as P264, P270, P273, P301+P317, P330, P391, and P501.
Hazard Classes and Categories
It falls under Acute Tox. 4 and Aquatic Chronic 2 categories, indicating moderate acute toxicity and severe long-term aquatic toxicity .
Synthesis
While specific synthesis methods for 3-(3-Chlorophenyl)-1,1-diisobutylurea are not detailed in the available literature, it is typically synthesized through reactions involving isobutylamine and 3-chlorophenyl isocyanate.
Availability
The compound is available from chemical suppliers like Sigma-Aldrich, where it can be purchased in various quantities .
Data Table: Key Information on 3-(3-Chlorophenyl)-1,1-diisobutylurea
| Property | Description |
|---|---|
| Molecular Formula | C15H23ClN2O |
| CAS Number | 82744-87-4 |
| Molecular Weight | Not specified |
| GHS Classification | H302, H411 |
| Biological Activity | Bradykinin B1 receptor antagonist |
| Synthesis | Typically involves isobutylamine and 3-chlorophenyl isocyanate |
| Availability | Available from Sigma-Aldrich |
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